molecular formula C12H18N2O2S B4737417 1-(2,4-Dimethoxyphenyl)-3-propylthiourea

1-(2,4-Dimethoxyphenyl)-3-propylthiourea

Cat. No.: B4737417
M. Wt: 254.35 g/mol
InChI Key: LYMWAHVGVVJBCZ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-propylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring and a propyl chain

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-propylthiourea typically involves the reaction of 2,4-dimethoxyaniline with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2,4-Dimethoxyaniline+Propyl isothiocyanateThis compound\text{2,4-Dimethoxyaniline} + \text{Propyl isothiocyanate} \rightarrow \text{this compound} 2,4-Dimethoxyaniline+Propyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-propylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, affecting their function. Additionally, the methoxy groups on the phenyl ring can participate in hydrophobic interactions, further influencing the compound’s activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to play a crucial role in its biological effects.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-propylthiourea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-propylthiourea: Similar structure but with different substitution pattern on the phenyl ring.

    1-(2,4-Dimethoxyphenyl)-3-ethylthiourea: Similar structure but with a shorter alkyl chain.

    1-(2,4-Dimethoxyphenyl)-3-butylthiourea: Similar structure but with a longer alkyl chain.

The uniqueness of this compound lies in its specific substitution pattern and alkyl chain length, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-7-13-12(17)14-10-6-5-9(15-2)8-11(10)16-3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMWAHVGVVJBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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